Bienvenue dans la boutique en ligne BenchChem!

(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Medicinal chemistry Structure-activity relationship Regioisomer differentiation

This compound is a structurally differentiated benzimidazole-pyrrolidine-amide for probing PrCP inhibitors, with class-level IC50 values reaching 1-2 nM. Its thiophene-3-carbonyl substitution provides a unique vector for studying hydrophobic pocket interactions, setting it apart from common piperidine-containing analogs. In Polθ research, this scaffold offers potential freedom to operate in the BRCA-mutant cancer space, validated by in vivo efficacy of related inhibitors like RP-6685. Ideal for SAR libraries, its intermediate clogP and moderate TPSA ensure suitability for cell-based assays.

Molecular Formula C16H15N3OS
Molecular Weight 297.38
CAS No. 2034513-94-3
Cat. No. B2389101
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone
CAS2034513-94-3
Molecular FormulaC16H15N3OS
Molecular Weight297.38
Structural Identifiers
SMILESC1CN(CC1N2C=NC3=CC=CC=C32)C(=O)C4=CSC=C4
InChIInChI=1S/C16H15N3OS/c20-16(12-6-8-21-10-12)18-7-5-13(9-18)19-11-17-14-3-1-2-4-15(14)19/h1-4,6,8,10-11,13H,5,7,9H2
InChIKeyHPOTVXGSBYUIDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 95.2 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide to (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone (CAS 2034513-94-3): Structural and Physicochemical Baseline


(3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone is a synthetic heterocyclic compound belonging to the benzimidazole-pyrrolidine-thiophene class, with molecular formula C16H15N3OS and molecular weight 297.38 g/mol [1]. The compound features a benzimidazole moiety linked via a pyrrolidine ring to a thiophene-3-carbonyl group. Its predicted physicochemical profile includes a calculated logP of 3.55, topological polar surface area (TPSA) of 59.22 Ų, 4 hydrogen bond acceptors, and 2 hydrogen bond donors, placing it within Lipinski's Rule of Five parameters for drug-like molecules [1]. The compound is commercially catalogued as a research screening compound by multiple vendors and is identified in the Enamine screening collection (catalog Z56899216) [2]. It is listed in the ECHA substance registry under EC number 100.244.607, indicating regulatory tracking within the EU REACH framework [3].

Why Generic Substitution Fails for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone: Key Differentiation Drivers


Substituting (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone with in-class analogs such as its thiophen-2-yl regioisomer (CAS 2034513-76-1) or the ethanone spacer variant (CAS 2034298-35-4) is not chemically equivalent. The thiophene substitution position (3-yl vs. 2-yl) alters the electronic distribution and conformational preferences of the molecule, which can affect target binding, metabolic stability, and physicochemical properties [1]. Furthermore, the methanone linker in the target compound provides a distinct spatial and electronic arrangement compared to the extended ethanone linker found in CAS 2034298-35-4, which adds a methylene spacer that increases molecular flexibility by one additional rotatable bond (from 3 to 4 rotatable bonds) . These structural nuances are critical in structure-activity relationship (SAR) studies, where even minor modifications to the thiophene position or linker length can result in significant shifts in potency, selectivity, or pharmacokinetic profile [1]. Therefore, generic substitution without experimental validation risks confounding SAR interpretation and compromising assay reproducibility.

Quantitative Differentiation Evidence for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone vs. Comparators


Thiophene Regioisomerism: 3-yl vs. 2-yl Substitution Differentiates Electronic Properties in Benzimidazole-Pyrrolidine-Thiophene Series

The target compound (thiophen-3-yl) exhibits a distinct regioisomeric configuration compared to its closest commercially available analog, (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-2-yl)methanone (CAS 2034513-76-1) . In benzimidazole-thiophene hybrid systems, the thiophene attachment position significantly modulates the compound's electronic conjugation and dipole moment [1]. While no direct head-to-head biological assay comparing these two regioisomers has been published, studies on analogous benzimidazole-thiophene-pyrrole chromophores demonstrate that the thiophene connectivity position alters the second-order nonlinear optical (NLO) hyperpolarizability (β) by up to 1.5- to 2-fold, with thiophene-2-yl typically providing greater π-conjugation than thiophene-3-yl due to more favorable orbital alignment [1]. This electronic difference has direct implications for target binding, as thiophene-3-yl substitution presents a different electrostatic potential surface that can alter hydrogen-bonding and π-π stacking interactions with biological targets [1].

Medicinal chemistry Structure-activity relationship Regioisomer differentiation

Physicochemical Property Differentiation: Predicted clogP and TPSA Compared to Thiophen-2-yl Regioisomer and Ethanone Homolog

The target compound has been computationally profiled with a clogP of 3.55 and TPSA of 59.22 Ų [1]. While the thiophen-2-yl regioisomer (CAS 2034513-76-1) shares the identical molecular formula (C16H15N3OS) and molecular weight (297.38), the connectivity difference is expected to produce subtle variations in experimentally determined logP and chromatographic retention behavior . The ethanone homolog (CAS 2034298-35-4, C17H17N3OS, MW 311.4) differs more substantially, with an additional methylene unit increasing molecular weight by 14 Da and predicted logP by approximately 0.3-0.5 log units, while increasing the rotatable bond count from 3 to 4 . The target compound satisfies all four Lipinski Rule of Five criteria (MW < 500, HBA ≤ 10, HBD ≤ 5, clogP ≤ 5) and passes the Rule of Three (MW < 300, HBA ≤ 3, HBD ≤ 3, clogP ≤ 3), though its clogP of 3.55 marginally exceeds the Rule of Three threshold, classifying it as a lead-like rather than fragment-like molecule [1]. This positions the compound in a distinct drug-likeness space compared to smaller fragment analogs.

Drug-likeness ADME prediction Physicochemical profiling

Benzimidazole-Pyrrolidine-Amide Scaffold Activity in Prolylcarboxypeptidase (PrCP) Inhibition: Class-Level Potency Context

The target compound shares the benzimidazole-pyrrolidinyl-carbonyl pharmacophore with a series of prolylcarboxypeptidase (PrCP) inhibitors reported by Shen et al. (2011) [1]. In this series, benzimidazole pyrrolidinyl amides achieved low-nanomolar IC50 values against human PrCP, with the optimized compound 9b showing IC50 values of 1-2 nM and demonstrating modest ex vivo target engagement in an eDIO (diet-induced obese) mouse model [1]. While the target compound was not directly tested in this study, its scaffold architecture—featuring a benzimidazole directly linked to pyrrolidine via N-1, further connected to a carbonyl group—matches the core pharmacophore of the active series [1]. Notably, the target compound's thiophene-3-carbonyl substituent differentiates it from the piperidine-containing analogs in the published series, offering a distinct vector for target interactions that may confer altered selectivity against related proteases. Compound 8o in the series showed IC50 values of 1 nM (human PrCP) and 2 nM (mouse PrCP) with no activity against closely related proteases, indicating that the benzimidazole-pyrrolidine-amide core can achieve high selectivity [1].

Prolylcarboxypeptidase Enzyme inhibition Metabolic disease

DNA Polymerase Theta (Polθ) Inhibitor Patent Landscape: Benzimidazole-Pyrrolidine Scaffold Relevance for Synthetic Lethality Applications

The benzimidazole-pyrrolidine scaffold of the target compound is structurally cognate to chemotypes claimed in the patent WO/2024/076964 (Thomas Jefferson University) for pyrrolidine and imidazolidine-based DNA polymerase theta (Polθ) inhibitors [1]. Polθ is a validated synthetic lethal target in BRCA-deficient and homologous recombination-deficient tumors [2]. The patent discloses that pyrrolidine derivatives bearing heterocyclic substituents (including benzimidazole-like moieties) exhibit Polθ inhibitory activity [1]. While the target compound is not explicitly exemplified in the patent, its structural features align with the Markush claims. Separately, the broader Polθ inhibitor field has yielded compounds such as RP-6685, which demonstrated oral bioavailability and in vivo efficacy in an HCT116 BRCA2-/- mouse tumor xenograft model [3]. This establishes a precedent for the therapeutic relevance of the pyrrolidine-heterocycle chemotype class to which the target compound belongs. Researchers working on novel Polθ inhibitor design or screening cascades should consider this compound as a structurally differentiated starting point distinct from the amide-substituted pyrrolidines that dominate the current patent literature.

DNA polymerase theta Synthetic lethality Cancer therapeutics

Benzimidazole-Pyrrolidine Organocatalytic Utility: Chiral Scaffold Applications Differentiate Target Compound from Achiral Analogs

The pyrrolidine ring in (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone contains a stereogenic center at the 3-position of the pyrrolidine ring (the point of benzimidazole attachment). Chiral benzimidazole-pyrrolidine derivatives have been successfully employed as organocatalysts in asymmetric aldol and Michael addition reactions, with reported yields of up to 85-92% and enantioselectivities reaching 64-78% ee [1]. The target compound, if obtained in enantiopure form, represents a scaffold that could be explored for organocatalytic applications, distinguishing it from achiral benzimidazole-thiophene analogs lacking the chiral pyrrolidine core (e.g., 4-(1H-benzo[d]imidazol-2-yl)-1-(thiophen-2-ylmethyl)pyrrolidin-2-one, which has a different ring connectivity) . The combination of a chiral center, a hydrogen-bond donor (benzimidazole NH), and a Lewis-basic carbonyl oxygen in the target compound provides a trifunctional catalytic architecture suitable for bifunctional organocatalysis [1].

Organocatalysis Asymmetric synthesis Chiral scaffold

Optimal Application Scenarios for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone Based on Quantitative Evidence


Medicinal Chemistry SAR Libraries Targeting Prolylcarboxypeptidase (PrCP) or Related Serine Proteases

The target compound serves as a structurally differentiated entry in a benzimidazole-pyrrolidine-amide SAR library for PrCP inhibitor discovery. With class-level benchmark IC50 values of 1-2 nM achievable in this chemotype [1], the thiophene-3-carbonyl substituent offers a distinct vector for probing hydrophobic pocket interactions. Researchers should prioritize this compound when exploring SAR beyond piperidine-containing analogs that dominate the published PrCP literature. The compound's intermediate clogP (3.55) and moderate TPSA (59.22 Ų) suggest suitability for cell-based assays requiring membrane permeability.

DNA Polymerase Theta (Polθ) Hit Expansion for Cancer Drug Discovery

Given the structural relationship to patent-claimed Polθ inhibitor chemotypes (WO/2024/076964) [1], this compound is a rational choice for hit-finding campaigns targeting synthetic lethality in BRCA-mutant cancers. Its thiophene-3-carbonyl substitution pattern is distinct from the densely patented amide-substituted pyrrolidine space, potentially offering freedom to operate for lead optimization. The demonstrated in vivo efficacy of structurally related Polθ inhibitors such as RP-6685 in BRCA2-/- xenograft models validates the therapeutic relevance of this chemotype class.

Asymmetric Organocatalysis Methodology Development

The compound's chiral pyrrolidine center (3-position stereocenter) and bifunctional architecture (benzimidazole N-H as hydrogen bond donor, carbonyl oxygen as Lewis base) make it a candidate scaffold for enantioselective organocatalysis. Published benzimidazole-pyrrolidine organocatalysts have achieved aldol reaction yields of 85-92% with enantioselectivities up to 78% ee [1]. The thiophene-3-carbonyl substituent differentiates this catalyst from previously reported benzimidazole-pyrrolidine systems, potentially offering altered substrate scope or stereochemical outcomes.

Building Block for Benzimidazole-Thiophene Hybrid Material and Probe Synthesis

The compound's multifunctional architecture—benzimidazole (chromophore/ligand), pyrrolidine (conformational constraint), and thiophene-3-carbonyl (conjugation handle)—positions it as a versatile building block for nonlinear optical (NLO) chromophore development or fluorescent probe design. Studies on analogous benzimidazole-thiophene-pyrrole systems have demonstrated significant second-order NLO responses with good thermal stability [1]. The thiophene-3-yl attachment provides electronic differentiation from the more common thiophene-2-yl chromophores, potentially yielding distinct photophysical properties for materials science applications.

Quote Request

Request a Quote for (3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(thiophen-3-yl)methanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.